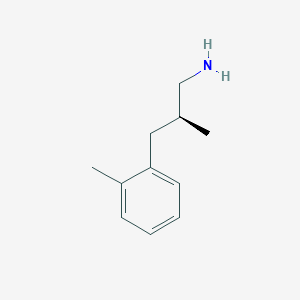

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-methyl-3-(2-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9H,7-8,12H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEMINLDVJRIHR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high conversion rates and enantiomeric excess .

Industrial Production Methods

Industrial production of (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine often involves the use of biocatalytic approaches due to their high selectivity and efficiency. These methods include kinetic resolution, dynamic kinetic resolution, and asymmetric synthesis employing transaminases, amine dehydrogenases, or imine reductases .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group into a corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then interact with receptors or other proteins, modulating their activity and resulting in specific physiological effects .

Comparison with Similar Compounds

Substituent Position and Stereochemistry

- : (1S)-1-(2-methylphenyl)propan-1-amine (CAS 874015-38-0) shares the 2-methylphenyl group but positions it on the first carbon of the propane chain instead of the third.

- : (2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS 2248202-60-8) has a similar 2-methyl group but substitutes the third carbon with a 3,4-dimethoxyphenyl group. The R-configuration and electron-rich methoxy groups may enhance hydrogen bonding compared to the target compound’s ortho-methylphenyl group .

Functional Group Variations

- : (2S)-1-[3-bromo-5-(trifluoromethyl)phenyl]propan-2-amine (CAS 1336782-12-7) replaces the 2-methylphenyl group with a halogenated and fluorinated aromatic ring. The bromo and trifluoromethyl groups increase molecular weight (282.10 g/mol vs. ~177.26 g/mol estimated for the target) and introduce steric and electronic effects that could alter receptor binding .

- : 2-methyl-3-(1H-pyrazol-4-yl)propan-1-amine (CID 83872314) substitutes the aromatic ring with a heterocyclic pyrazole. This introduces hydrogen-bonding sites (NH groups) and reduces lipophilicity compared to the target’s purely hydrocarbon-based substituent .

Physicochemical Properties

- pKa : The pKa of (2S)-N-methyl-1-phenylpropan-2-amine () is 9.99, typical for secondary amines. The target compound’s pKa may be slightly lower due to the electron-donating methyl group on the phenyl ring, reducing basicity .

- Molecular Weight and Lipophilicity: Target compound (estimated MW: 177.26 g/mol) is lighter than ’s brominated analogue (282.10 g/mol) but heavier than ’s pyrazole derivative (139.20 g/mol).

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

(2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine, also known as a chiral amine, has garnered attention in various fields of research due to its unique biological activity and potential therapeutic applications. This compound is primarily recognized for its role as a chiral building block in the synthesis of complex molecules and its involvement in enzyme-catalyzed reactions.

The compound features a chiral center at the second carbon, which significantly influences its interactions with biological targets. The structural formula can be represented as:

This structure allows for selective interactions with enzymes and receptors, which can modulate various biochemical pathways.

The mechanism of action involves several pathways:

- Enzyme Interaction : (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine serves as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can modulate receptor activity, affecting physiological responses.

- Neurotransmitter Systems : Research indicates that this compound may interact with dopamine and norepinephrine transporters, potentially influencing mood and behavior.

1. Antimicrobial Activity

Recent studies have shown that compounds structurally related to (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine exhibit moderate to good antimicrobial properties. For instance, the Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate the potential for developing new antimicrobial agents based on this compound's structure .

2. Pharmacological Applications

The compound is also being investigated for its use in synthesizing pharmaceuticals targeting neurological disorders and metabolic diseases. Its chiral nature allows it to interact selectively with biological targets, which is crucial for drug development.

Case Study 1: Metabolism Studies

A study focused on the metabolism of similar compounds revealed that phase I metabolites were identified through advanced techniques such as gas chromatography-mass spectrometry (GC-MS). The metabolic pathways included hydroxylation and glucuronidation processes involving cytochrome P450 enzymes, particularly CYP2D6 . This suggests that (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine could undergo similar metabolic transformations.

Case Study 2: Interaction with Neurotransmitter Systems

Research has indicated that (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine may affect neurotransmitter systems, particularly through interactions with dopamine transporters. This could have implications for mood regulation and the treatment of depression or anxiety disorders.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine, and what reaction conditions optimize enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor using chiral catalysts (e.g., asymmetric hydrogenation with Ru-BINAP complexes) to preserve stereochemistry . Alternatively, resolution of racemic mixtures via chiral chromatography (e.g., using amylose-derived columns) or enzymatic methods (e.g., lipase-mediated kinetic resolution) ensures enantiopurity. Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is critical for assessing optical purity .

Q. How is the stereochemical configuration of (2S)-2-Methyl-3-(2-methylphenyl)propan-1-amine validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. For example, SHELX software can refine crystallographic data to confirm the (2S) configuration . Complementary techniques include optical rotation measurements and vibrational circular dichroism (VCD) to correlate experimental spectra with computational models (e.g., DFT calculations) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classification for structurally similar amines, use PPE (nitrile gloves, chemical goggles), avoid inhalation of dust/aerosols, and maintain fume hood ventilation. Emergency procedures include immediate rinsing for eye/skin contact (15+ minutes with water) and administering oxygen for inhalation exposure . Toxicity screening should precede large-scale use, with reference to acute oral toxicity (LD50) data from analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (NMR) and computational structural predictions for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotameric equilibria) or solvent-dependent conformational changes. Advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and variable-temperature NMR can identify dynamic processes. Cross-validate with density functional theory (DFT)-optimized structures using solvents modeled via implicit/explicit solvation . If contradictions persist, SC-XRD provides definitive structural validation .

Q. What experimental strategies mitigate challenges in achieving high enantiomeric excess (ee) during scale-up synthesis?

- Methodological Answer : Optimize catalyst loading and reaction kinetics (e.g., using flow chemistry for better heat/mass transfer). Implement in-line PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time ee monitoring. For racemic mixtures, simulate moving bed chromatography (SMBC) enables continuous enantiomer separation at scale .

Q. How do steric and electronic effects of the 2-methylphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ortho-methyl group introduces steric hindrance, reducing accessibility for electrophilic substitution. Reactivity can be probed via comparative studies with para-substituted analogs (e.g., (2S)-2-Methyl-3-(4-methylphenyl)propan-1-amine). Use Hammett plots to correlate substituent electronic effects (σ values) with reaction rates in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings .

Q. What in vitro and in vivo models are appropriate for preliminary toxicity profiling of this amine derivative?

- Methodological Answer : Conduct MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity. For in vivo studies, use rodent models (e.g., OECD 423 acute oral toxicity guidelines) with histopathological analysis of liver/kidney tissues. Compare results with structurally related compounds (e.g., 1-(2-methoxyphenyl)propan-2-amine) to identify structure-toxicity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.